![molecular formula C14H18O3 B13995594 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid CAS No. 220875-86-5](/img/structure/B13995594.png)
1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with cyclopentanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the methoxyphenylmethyl group.
1-Methylcyclopentanecarboxylic acid: A compound with a methyl group instead of the methoxyphenylmethyl group.
4-Methoxybenzylcyclopentane: A compound with a similar phenyl ring substitution but lacking the carboxylic acid group.
Uniqueness: 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid is unique due to the presence of both the cyclopentane ring and the methoxyphenylmethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
220875-86-5 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-17-12-6-4-11(5-7-12)10-14(13(15)16)8-2-3-9-14/h4-7H,2-3,8-10H2,1H3,(H,15,16) |
InChI Key |
PYYRNGIVVDIXBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
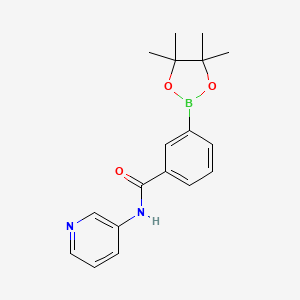
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
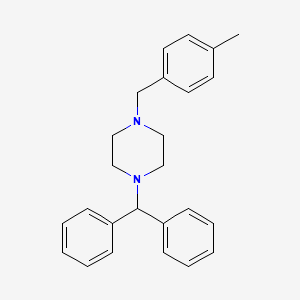
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)
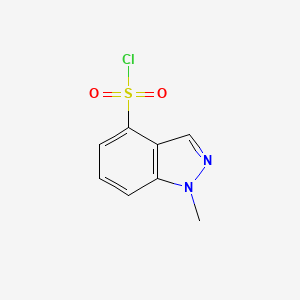
![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
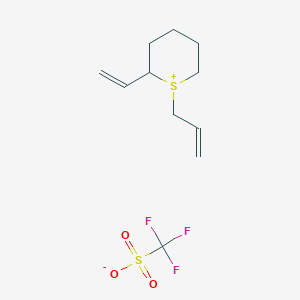
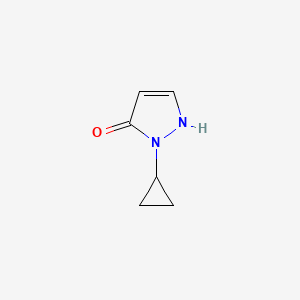

methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)


![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
